CreatineEthylEsterHydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Creatine Ethyl Ester Hydrochloride is a modified form of creatine, a naturally occurring compound found in muscle and brain tissues. It is designed to enhance the solubility, permeability, and pharmacodynamics of creatine, making it more effective in muscle-building and performance enhancement . This compound is popular among athletes and bodybuilders due to its superior absorption and reduced side effects compared to other forms of creatine .

准备方法

Synthetic Routes and Reaction Conditions

Creatine Ethyl Ester Hydrochloride is synthesized by reacting creatine with ethanol in the presence of a phase transfer catalyst. The reaction involves the esterification of creatine with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The specific steps are as follows:

Reacting Creatine with Ethanol: Creatine is suspended in ethanol, and phosphorochloridic acid is added dropwise at 0°C.

Heating and Stirring: The reaction mixture is stirred at 0°C for 15 minutes, then heated to 60°C and stirred for an additional 30 minutes.

Cooling and Isolation: The reaction mixture is cooled, and the hydrochloride salt of Creatine Ethyl Ester is isolated as a white solid.

Industrial Production Methods

Industrial production of Creatine Ethyl Ester Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and optimized reaction times are crucial for efficient production .

化学反应分析

Types of Reactions

Creatine Ethyl Ester Hydrochloride undergoes various chemical reactions, including:

Esterification: Formation of the ester bond between creatine and ethanol.

Hydrolysis: Breakdown of the ester bond in the presence of water or acidic conditions.

Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

Ethanol: Used as a reactant in the esterification process.

Phosphorochloridic Acid: Catalyst for the esterification reaction.

Hydrochloric Acid: Used to form the hydrochloride salt.

Major Products Formed

Creatine Ethyl Ester Hydrochloride: The primary product formed from the esterification and subsequent hydrochloride salt formation.

科学研究应用

Creatine Ethyl Ester Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role in cellular energy metabolism and muscle function.

Medicine: Explored for its potential in enhancing muscle strength, endurance, and recovery in patients with muscle-wasting diseases.

Industry: Utilized in the formulation of dietary supplements and performance-enhancing products

作用机制

Creatine Ethyl Ester Hydrochloride exerts its effects by enhancing the bioavailability of creatine. Once ingested, it is rapidly absorbed into the bloodstream and transported to muscle tissues. In the muscles, it is converted to creatine phosphate, which donates phosphate groups to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP). ATP is the primary energy source for muscle contractions, allowing for improved performance and endurance .

相似化合物的比较

Similar Compounds

Creatine Monohydrate: The most common and well-researched form of creatine.

Creatine Hydrochloride: Known for its enhanced solubility and absorption.

Creatine Nitrate: Combines creatine with nitrate for potential vasodilatory effects

Uniqueness of Creatine Ethyl Ester Hydrochloride

Creatine Ethyl Ester Hydrochloride is unique due to its superior absorption and reduced side effects compared to other forms of creatine. It bypasses the creatine transporter, allowing for more efficient uptake into muscle cells. This results in enhanced muscle-building benefits and reduced gastrointestinal discomfort .

属性

CAS 编号 |

15366-32-3 |

|---|---|

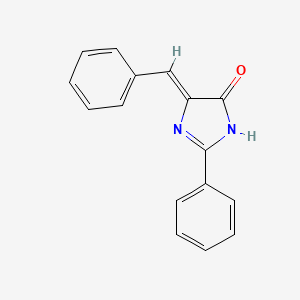

分子式 |

C6H13N3O2.HCl |

分子量 |

0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。